

Biological activity comparison between 5-Iodoindolin-2-one and other analogs

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Compound of Interest

Compound Name: **5-Iodoindolin-2-one**

Cat. No.: **B064591**

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A comparative analysis of the biological activity of **5-Iodoindolin-2-one** and its analogs reveals a diverse range of therapeutic potentials, primarily centered around anticancer, antibacterial, and kinase inhibitory activities. The substitution pattern on the indolin-2-one scaffold significantly influences the potency and selectivity of these compounds. This guide provides a comparative overview of their performance, supported by experimental data and methodologies.

Biological Activity Comparison

The indolin-2-one core is a privileged scaffold in medicinal chemistry, and modifications, particularly at the C5 position, have led to the development of potent bioactive molecules.^[1] The introduction of a halogen atom, such as iodine, bromine, or chlorine, often enhances the biological activity of the parent compound.

Anticancer Activity

Substituted indolin-2-one derivatives have been extensively studied for their anti-proliferative effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases crucial for tumor growth and angiogenesis.^{[1][2]}

A study on hydrazoneindolin-2-one derivatives demonstrated that compounds with chloro and bromo substitutions at the 5-position exhibit potent anticancer activity, in some cases superior to the reference drug Sunitinib.^[3] For instance, 5-Chloro and 5-Bromo substituted analogs showed significant cytotoxicity against lung (A-549), colon (HT-29), and breast (ZR-75) cancer

cell lines.^[3] While direct comparative data for a 5-iodo analog was not present in the same series, the trend suggests that halogenation at this position is favorable for anticancer activity. Another study synthesized a series of indolin-2-ones bearing a 4-thiazolidinone moiety, with compound 5h (structure not specified with iodine) showing remarkable cytotoxicity against HT-29 and H460 cancer cell lines with IC₅₀ values of 0.016 μM and 0.0037 μM, respectively.^[4]

Compound/Analog	Cancer Cell Line	IC ₅₀ (μM)	Reference
Sunitinib (5-Fluoro analog)	A-549, HT-29, ZR-75	8.11 (average)	[3]
Compound 5b (5-Chloro analog)	A-549, HT-29, ZR-75	4.37 (average)	[3]
Compound 5c (5-Chloro analog)	A-549, HT-29, ZR-75	2.53 (average)	[3]
Compound 7b (5-Bromo analog)	A-549, HT-29, ZR-75	2.14 (average)	[3]
Compound 10e (5-Chloro analog)	A-549, HT-29, ZR-75	4.66 (average)	[3]
Compound 5h (Thiazolidinone derivative)	HT-29	0.016	[4]
Compound 5h (Thiazolidinone derivative)	H460	0.0037	[4]

Antibacterial Activity

The indolin-2-one scaffold has also been explored for its antibacterial properties. A notable example is 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which demonstrated a potent antibacterial effect against Methicillin-resistant *Staphylococcus aureus* (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL.^[5] This highlights the potential of the iodo-substituted indole moiety in combating resistant bacterial strains. In a different study, indolin-2-

one nitroimidazole compounds showed excellent activity against *S. aureus* with MICs ranging from 0.13 to 0.63 μ M.[6]

Compound/Analog	Bacterial Strain	MIC	Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)	MRSA ATCC 43300	0.98 μ g/mL	[5]
Indolin-2-one Nitroimidazole 1	<i>S. aureus</i>	0.13 - 2.5 μ M	[6]
Metronidazole (Control)	Aerobic bacteria	> 1 mM	[6]

Kinase Inhibitory Activity

Indolin-2-ones are renowned as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others involved in cancer progression.[1][2][7] The FDA-approved drug Sunitinib, a 5-fluoroindolin-2-one derivative, is a multi-targeted receptor tyrosine kinase inhibitor.[1][2]

Research into iodo-substituted analogs has revealed highly selective and potent inhibitors. Specifically, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids (5j and 5o) were identified as potent and selective inhibitors of the DYRK1A kinase, with IC_{50} values of 6 nM and 22 nM, respectively.[8] This selectivity is remarkable, as other halogenated analogs (chloro and bromo) showed less selectivity against related kinases like DYRK2.[8]

Compound/Analog	Target Kinase	IC ₅₀ (nM)	Reference
Sunitinib (5-Fluoro analog)	VEGFR, PDGFR, c-kit, FLT3, RET, CSF1R	Varies by kinase	[2]
Compound 5j (10-Iodo analog)	DYRK1A	6	[8]
Compound 5o (10-Iodo analog)	DYRK1A	22	[8]
Compound 5i (10-Bromo analog)	DYRK1A	Lower than Chloro, but less selective	[8]
Compound 5l (10-Fluoro analog)	DYRK1A	Weaker activity	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of compounds on cancer cell lines.

- **Cell Culture:** Human cancer cell lines (e.g., HT-29, H460, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Cells are seeded in 96-well plates. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

- Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[4]

Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Bacterial Culture: The bacterial strain (e.g., MRSA) is grown in a suitable broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
- Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
- Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

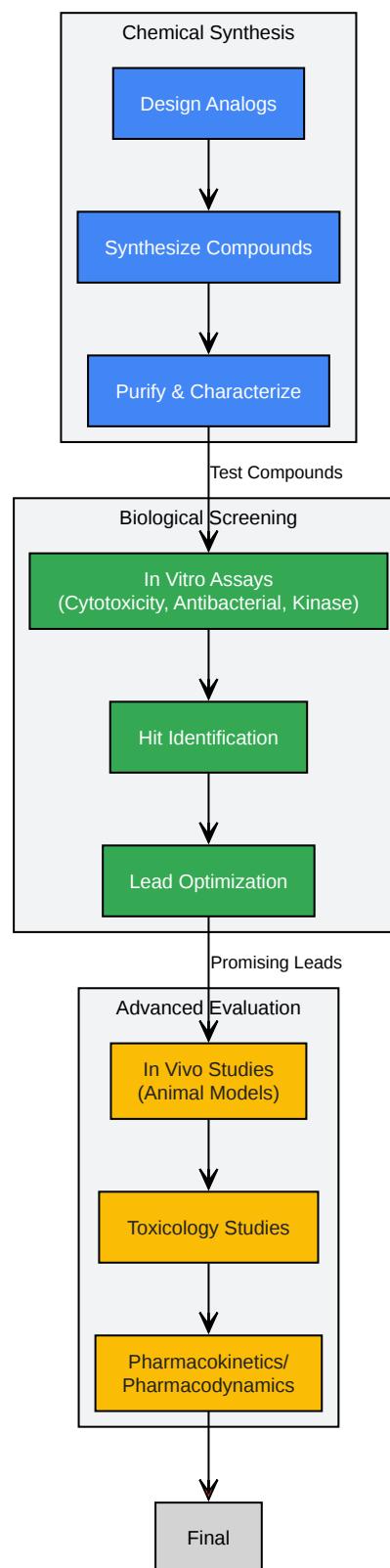
- Assay Components: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP (adenosine triphosphate), and the test compound.
- Reaction: The kinase reaction is initiated by adding ATP. The enzyme catalyzes the transfer of a phosphate group from ATP to the substrate. The reaction is carried out in the presence of various concentrations of the inhibitor.

- **Detection:** The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or ELISA-based methods that use phosphorylation-specific antibodies.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC_{50} value is then determined by fitting the data to a dose-response curve.^[8]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds.

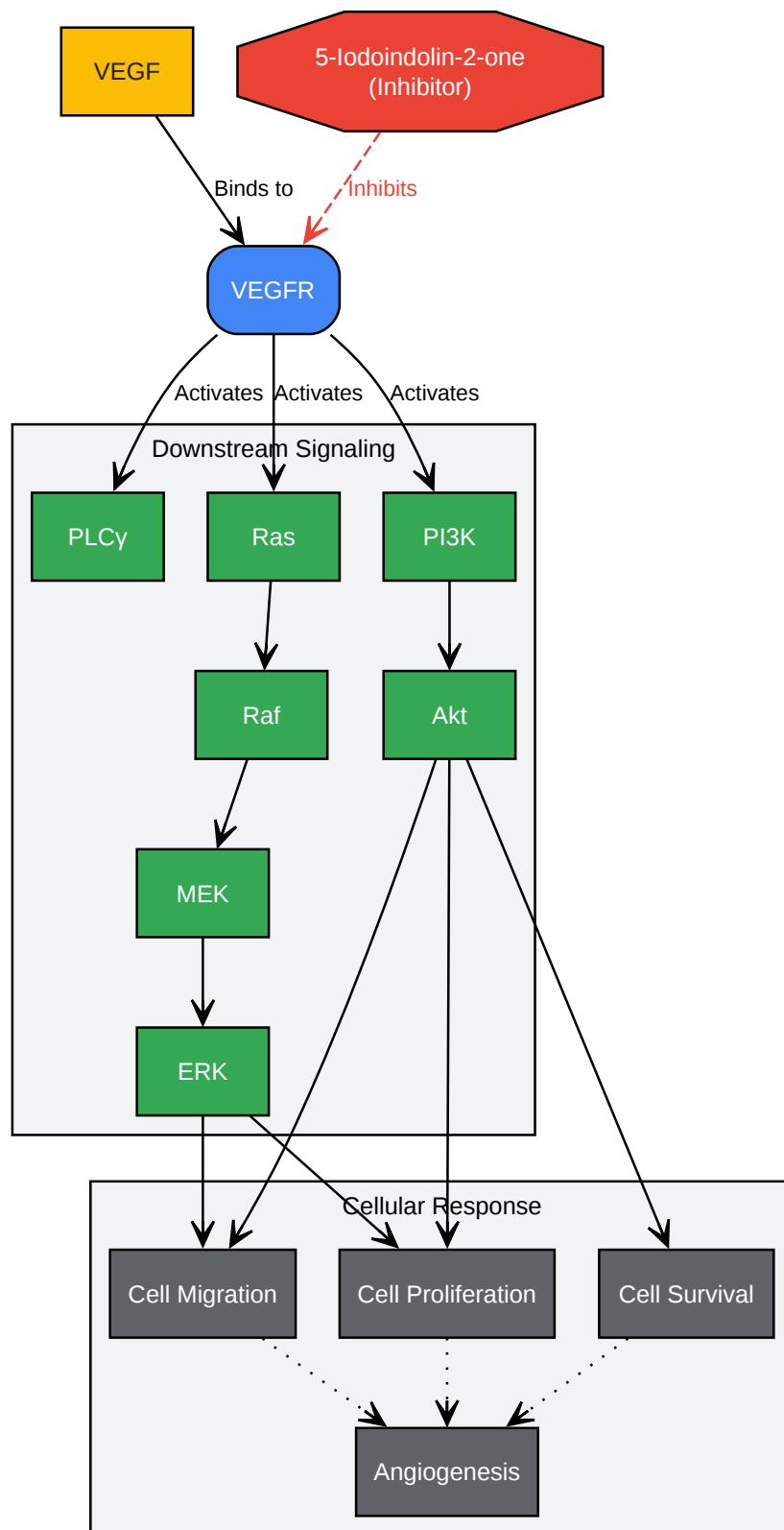


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Caption: General workflow for drug discovery from synthesis to candidate selection.

VEGFR Signaling Pathway

Indolin-2-one derivatives frequently target the VEGFR signaling pathway, which is critical for angiogenesis. The diagram below shows a simplified representation of this pathway.



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Caption: Simplified VEGFR signaling pathway and the inhibitory action of indolin-2-ones.

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